

# Methyl 1,4-Benzodioxane-2-carboxylate: A Technical Guide

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## Compound of Interest

Compound Name: *Methyl 1,4-Benzodioxane-2-carboxylate*

Cat. No.: *B103858*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Methyl 1,4-Benzodioxane-2-carboxylate**, a key heterocyclic compound. Its rigid structure and chiral center make it a valuable scaffold in medicinal chemistry, particularly in the development of therapeutics targeting adrenergic and serotonergic receptors. This document outlines its chemical and physical properties, spectral data, a detailed synthesis protocol, and its role in modulating specific signaling pathways.

## Core Properties and Data

**Methyl 1,4-Benzodioxane-2-carboxylate** is a stable aromatic ether. The following tables summarize its key physical, chemical, and computed properties.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>4</sub>	[1]
Molecular Weight	194.18 g/mol	[1]
CAS Number	3663-79-4	[1]
Appearance	White solid (for a nitro-derivative)	[2]
Melting Point	90.2 °C (for Methyl 8-nitro-1,4-benzodioxane-2-carboxylate)	[2]

Table 2: Computed Chemical Properties

Property	Value	Reference
XLogP3	1.7	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	2	[1]
Exact Mass	194.05790880 Da	[1]
Monoisotopic Mass	194.05790880 Da	[1]
Topological Polar Surface Area	44.8 Å <sup>2</sup>	[1]
Heavy Atom Count	14	[1]
Formal Charge	0	[1]
Complexity	216	[1]

## Spectral Data Summary

The structural integrity of **Methyl 1,4-Benzodioxane-2-carboxylate** and its derivatives is confirmed through various spectroscopic techniques. Below is a summary of the expected

spectral characteristics.

Table 3: Spectral Data

Technique	Data Highlights	Reference
$^1\text{H}$ NMR	Signals corresponding to aromatic protons, the methine proton at the 2-position, the diastereotopic methylene protons at the 3-position, and the methyl ester protons. For substituted derivatives, the aromatic region shows characteristic splitting patterns (e.g., dd, dd, and t). The aliphatic region typically shows a pseudo-triplet or doublet of doublets for the C2 proton and distinct doublets of doublets for the C3 protons.	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
$^{13}\text{C}$ NMR	Resonances for the carbonyl carbon of the ester, aromatic carbons, the methine carbon at C2, the methylene carbon at C3, and the methyl carbon of the ester.	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Mass Spec.	(GC-MS) A molecular ion peak corresponding to the compound's molecular weight ( $m/z = 194$ ) and characteristic fragmentation patterns.	<a href="#">[1]</a>
IR Spec.	Characteristic absorption bands for the C=O stretching of the ester, C-O-C stretching of the ether linkages, and C-H stretching of the aromatic and aliphatic groups.	<a href="#">[1]</a>

## Synthesis Protocol

The synthesis of racemic **Methyl 1,4-Benzodioxane-2-carboxylate** is most commonly achieved through the condensation of catechol with methyl 2,3-dibromopropionate.<sup>[2][5]</sup> This reaction proceeds via a Williamson ether synthesis mechanism.

### Experimental Protocol: Synthesis of Racemic Methyl 1,4-Benzodioxane-2-carboxylate

Materials:

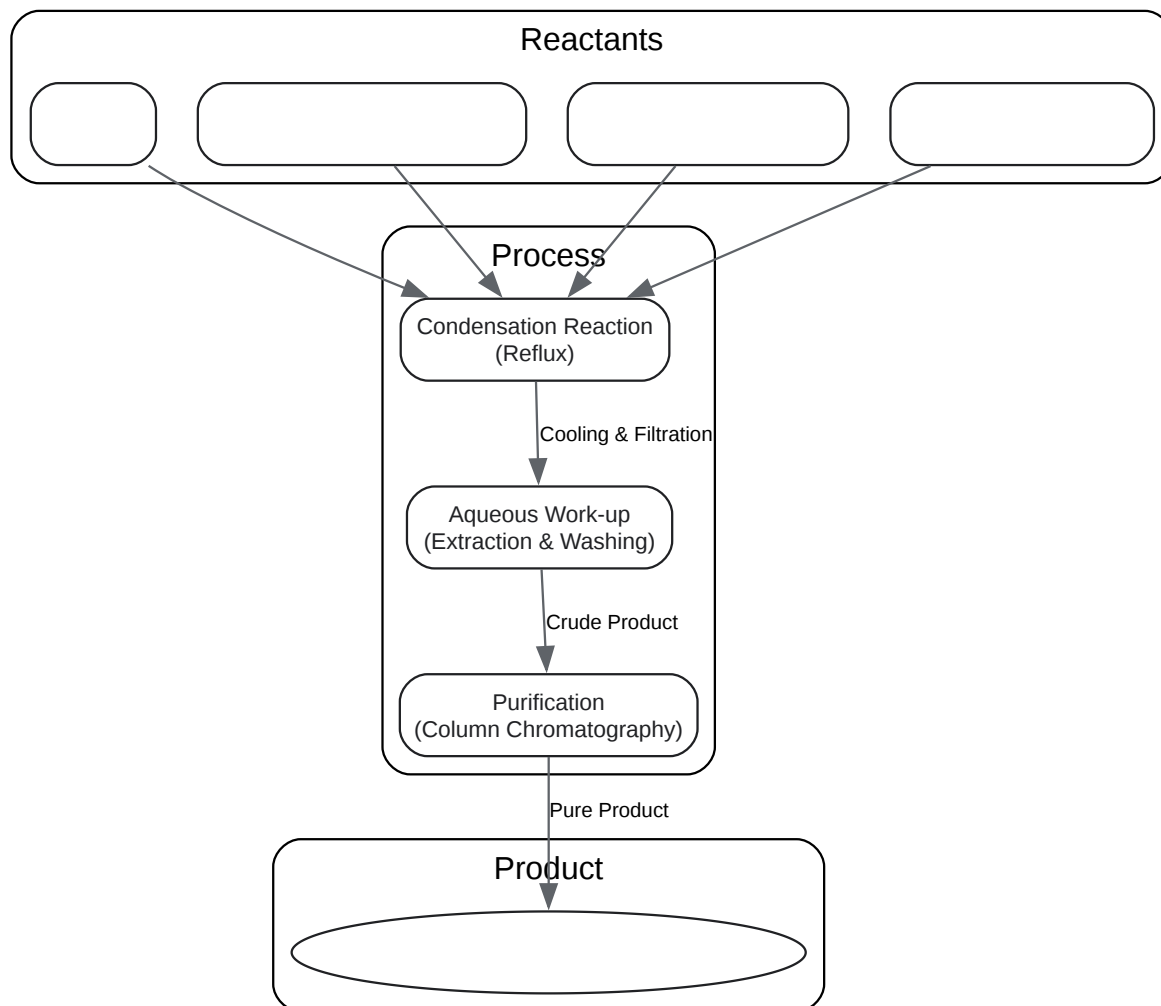
- Catechol
- Methyl 2,3-dibromopropionate
- Potassium Carbonate ( $K_2CO_3$ ) or another suitable base (e.g., N,N-diisopropylethylamine)
- Acetone or Acetonitrile (solvent)
- Ethyl acetate
- Water
- Brine
- Sodium sulfate ( $Na_2SO_4$ )
- Silica gel for column chromatography
- Petroleum ether and Ethyl acetate (eluent)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve catechol (1 equivalent) in acetone.
- **Addition of Base:** Add potassium carbonate (3 equivalents) to the solution.

- Addition of Electrophile: To the stirred suspension, add a solution of methyl 2,3-dibromopropionate (1 equivalent) in acetone dropwise.
- Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., overnight) until the reaction is complete (monitored by TLC).
- Work-up:
  - Cool the reaction mixture to room temperature.
  - Filter the mixture to remove the inorganic salts.
  - Concentrate the filtrate under reduced pressure to obtain the crude product.
  - Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.
  - Dry the organic layer over anhydrous sodium sulfate.
- Purification:
  - Filter off the sodium sulfate and concentrate the organic layer under reduced pressure.
  - Purify the crude product by flash column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent.
- Characterization:
  - Combine the fractions containing the pure product and evaporate the solvent.
  - Characterize the final product by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its structure and purity.

## Synthesis Workflow of Methyl 1,4-Benzodioxane-2-carboxylate

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## Synthesis Workflow

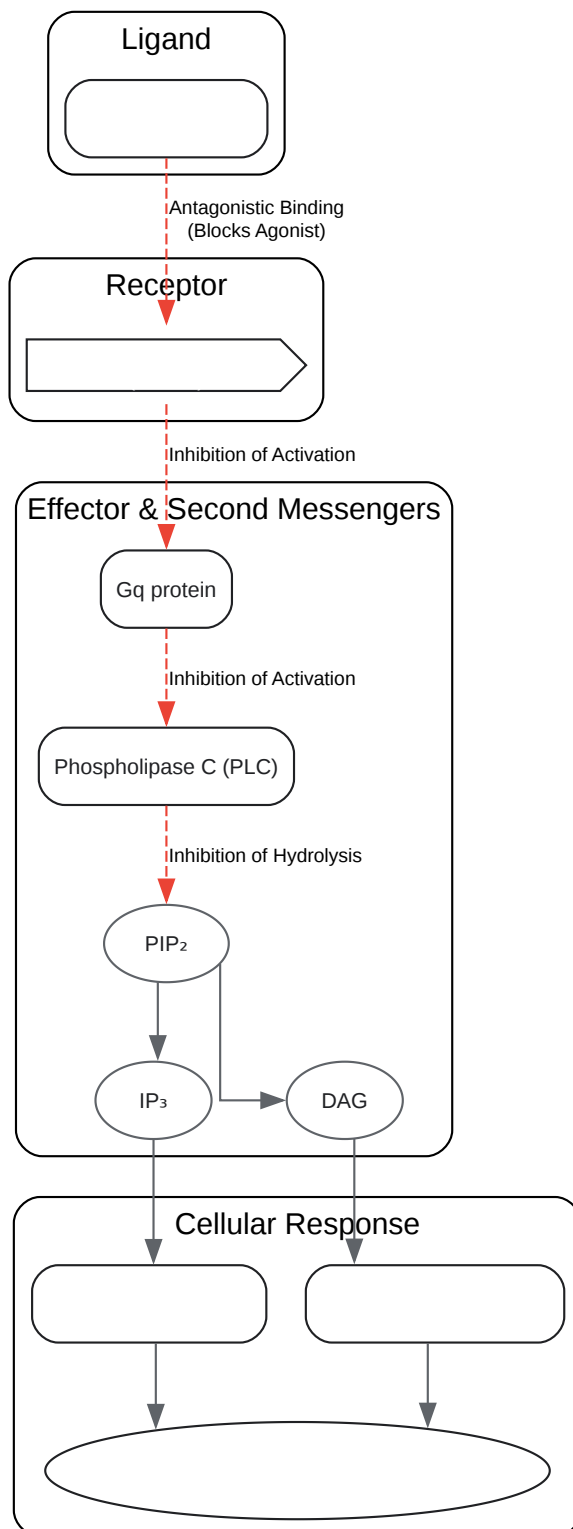
## Biological Activity and Signaling Pathways

The 1,4-benzodioxane moiety is a key pharmacophore in many biologically active compounds, particularly those targeting G-protein coupled receptors (GPCRs) such as  $\alpha_1$ -adrenergic and 5-HT<sub>1a</sub> serotonin receptors.[6][7] Derivatives of **Methyl 1,4-Benzodioxane-2-carboxylate** are foundational for developing selective antagonists and agonists for these receptors.

## $\alpha_1$ -Adrenergic Receptor Antagonism

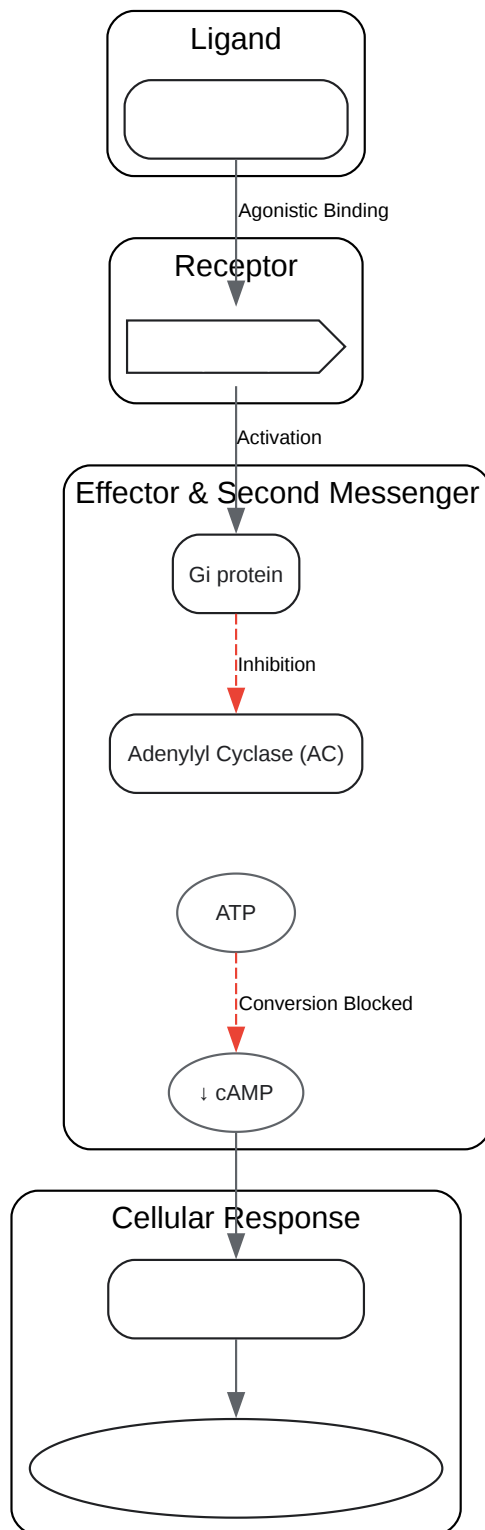
Many 1,4-benzodioxane derivatives act as antagonists at  $\alpha_1$ -adrenergic receptors. This antagonism is crucial for the treatment of conditions like hypertension and benign prostatic hyperplasia. The binding of these compounds to  $\alpha_1$ -adrenergic receptors inhibits the downstream signaling cascade typically initiated by endogenous agonists like norepinephrine.



$\alpha_1$ -Adrenergic Receptor Antagonism Pathway[Click to download full resolution via product page](#) $\alpha_1$ -Adrenergic Receptor Antagonism

## 5-HT<sub>1a</sub> Serotonin Receptor Agonism/Antagonism

Derivatives of 1,4-benzodioxane have also been developed as potent and selective ligands for the 5-HT<sub>1a</sub> serotonin receptor, acting as either agonists or antagonists.[6] These are of interest for treating depression, anxiety, and other CNS disorders. Agonists at this receptor typically lead to a decrease in the production of the second messenger cyclic AMP (cAMP).

5-HT<sub>1a</sub> Serotonin Receptor Signaling Pathway[Click to download full resolution via product page](#)5-HT<sub>1a</sub> Receptor Signaling

## Conclusion

**Methyl 1,4-Benzodioxane-2-carboxylate** is a versatile and synthetically accessible molecule that serves as a crucial starting material for a wide range of biologically active compounds. Its derivatives have shown significant potential in modulating key GPCR signaling pathways, making it a compound of high interest for ongoing and future drug discovery and development efforts. This guide provides a foundational understanding of its properties and applications for researchers in the field.

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